![molecular formula C7H3BrCl2O2 B1291466 4-Bromo-2,6-dichlorobenzoic acid CAS No. 232275-51-3](/img/structure/B1291466.png)
4-Bromo-2,6-dichlorobenzoic acid
Overview
Description
4-Bromo-2,6-dichlorobenzoic acid is a solid compound with a molecular weight of 269.91 . It has a linear formula of C7H3BrCl2O2 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dichlorobenzoic acid is represented by the linear formula C7H3BrCl2O2 . The compound has a molecular weight of 269.91 .Physical And Chemical Properties Analysis
4-Bromo-2,6-dichlorobenzoic acid is a solid compound . It has a molecular weight of 269.91 and a linear formula of C7H3BrCl2O2 . The compound is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Synthesis of Tyrian Purple
4-Bromo-2,6-dichlorobenzoic acid: is utilized in the synthesis of Tyrian Purple (6,6′-Dibromoindigo) , a historically significant dye . The compound serves as a precursor in the synthetic pathway, providing the bromine and chloro substituents necessary for the formation of the dye’s complex structure.
Safety and Hazards
4-Bromo-2,6-dichlorobenzoic acid is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,6-dichlorobenzoic acid are currently unknown
Biochemical Pathways
Without specific information on the targets of 4-Bromo-2,6-dichlorobenzoic acid, it’s challenging to determine the exact biochemical pathways affected by this compound
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 1.75 (iLOGP), 3.4 (XLOGP3), 3.45 (WLOGP), 3.5 (MLOGP), and 3.19 (SILICOS-IT), with a consensus Log Po/w of 3.06 . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Bromo-2,6-dichlorobenzoic acid’s action are currently unknown
properties
IUPAC Name |
4-bromo-2,6-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWALODYSQLVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626602 | |
Record name | 4-Bromo-2,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichlorobenzoic acid | |
CAS RN |
232275-51-3 | |
Record name | 4-Bromo-2,6-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232275-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-dichlorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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